(2E)-2-(acetylamino)-N-nonyl-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes an acetylamino group, a nonyl chain, and a phenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: The initial step involves the formation of the propenamide backbone through a condensation reaction between an appropriate amine and an acyl chloride.
Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation of the amine group using acetic anhydride under mild conditions.
Attachment of the Nonyl Chain: The nonyl chain is attached through a nucleophilic substitution reaction, where a nonyl halide reacts with the amine group.
Addition of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Industrial Production Methods
Industrial production of (E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nonyl chain, where halides or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nonyl halides, benzene, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(ACETYLAMINO)-N-DECYL-3-PHENYL-2-PROPENAMIDE: Similar structure with a decyl chain instead of a nonyl chain.
(E)-2-(ACETYLAMINO)-N-OCTYL-3-PHENYL-2-PROPENAMIDE: Similar structure with an octyl chain instead of a nonyl chain.
(E)-2-(ACETYLAMINO)-N-HEPTYL-3-PHENYL-2-PROPENAMIDE: Similar structure with a heptyl chain instead of a nonyl chain.
Uniqueness
(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its nonyl chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
Molecular Formula |
C20H30N2O2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(E)-2-acetamido-N-nonyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H30N2O2/c1-3-4-5-6-7-8-12-15-21-20(24)19(22-17(2)23)16-18-13-10-9-11-14-18/h9-11,13-14,16H,3-8,12,15H2,1-2H3,(H,21,24)(H,22,23)/b19-16+ |
InChI Key |
VDMPLBIRYRBRKJ-KNTRCKAVSA-N |
Isomeric SMILES |
CCCCCCCCCNC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C |
Canonical SMILES |
CCCCCCCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.